trans-3-Chloro-4'-phenylacrylophenone is an organic compound with the molecular formula and a molar mass of 242.7 g/mol. It is characterized by a chloro substituent at the third position and a phenylacryloyl moiety, which contributes to its unique chemical properties. The compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science. Its structure features a double bond between the second and third carbon atoms, indicating its classification as an α,β-unsaturated carbonyl compound, which is significant for its reactivity in
The biological activity of trans-3-Chloro-4'-phenylacrylophenone has been explored in various studies, indicating potential pharmacological properties:
Further research is required to fully elucidate its biological mechanisms and therapeutic potential.
Several synthetic routes have been developed for the preparation of trans-3-Chloro-4'-phenylacrylophenone:
These methods highlight the versatility of synthetic approaches available for this compound.
trans-3-Chloro-4'-phenylacrylophenone has several notable applications:
These applications underscore its importance in both industrial and academic research contexts.
Interaction studies involving trans-3-Chloro-4'-phenylacrylophenone focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest:
Understanding these interactions is critical for assessing its safety and efficacy in therapeutic applications.
trans-3-Chloro-4'-phenylacrylophenone shares structural similarities with several other compounds that feature chloro-substituted phenyl groups and unsaturated carbonyl functionalities. Here are some similar compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 3-Chloro-4-methylphenylacetone | α,β-unsaturated ketone | Antimicrobial properties |
| 4-Chlorobenzophenone | Benzophenone derivative | Used in UV filters |
| 2-Chloro-1-(4-chlorophenyl)ethanone | Chloro-substituted ketone | Potential anticancer activity |
What sets trans-3-Chloro-4'-phenylacrylophenone apart from these compounds is its specific configuration (trans) and the presence of both chloro and phenyl functionalities adjacent to the carbonyl group. This unique arrangement enhances its reactivity profile and potential biological activities compared to similar compounds.
The Claisen-Schmidt condensation between 4-phenylacetophenone and chloro-substituted benzaldehydes remains the cornerstone for synthesizing trans-3-Chloro-4'-phenylacrylophenone. Recent studies have optimized reaction parameters to enhance yield and selectivity.
Base Selection and Stoichiometry
Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are critical for deprotonating the acetophenone methyl group. In micellar media, NaOH (1 equivalent) achieves 65–70% yields of chalcone products, while weaker bases like potassium carbonate (K₂CO₃) reduce side reactions such as Michael adduct formation. Excess base (>6 equivalents) risks hydrolyzing the α,β-unsaturated ketone, necessitating precise stoichiometric control.
Solvent Systems
Cetyltrimethylammonium bromide (CTAB) micelles at 5× critical micelle concentration (CMC) improve reactant solubility and reduce emulsion formation. Comparative studies show CTAB-mediated reactions yield 65% trans-3-Chloro-4'-phenylacrylophenone, outperforming ethanol (59%) and pure water (70%). Nonionic surfactants like Tween 80 further enhance yields to 84% by stabilizing the enolate intermediate.
Temperature and Reaction Time
Optimal temperatures range from 25°C to 45°C. Elevated temperatures accelerate enolate formation but risk retro-aldol decomposition. A 24-hour reaction duration balances conversion efficiency and byproduct suppression.
Table 1: Yield Optimization in Claisen-Schmidt Condensation
| Condition | Yield (%) | Side Products (%) |
|---|---|---|
| CTAB (5× CMC), NaOH | 65 | 9 |
| Tween 80, NaOH | 84 | 0 |
| Ethanol, NaOH | 59 | 8 |
| Water, NaOH | 70 | 0 |
Data adapted from micellar synthesis studies.
Stereoselectivity in trans-3-Chloro-4'-phenylacrylophenone synthesis hinges on suppressing Z-isomer formation through catalyst design.
Acid Catalysts
Sulfuryl chloride (SO₂Cl₂) facilitates α-chlorination while directing trans-configuration via steric hindrance. Kinetic assays demonstrate that electron-withdrawing chloro groups increase electrophilicity, favoring anti-addition during enolate-aldol steps.
Transition Metal Catalysts
Copper(II) chloride (CuCl₂) in dimethyl sulfoxide (DMSO)/water systems enhances regioselectivity. The Cu²⁺ ion coordinates with the carbonyl oxygen, aligning reactants for trans-addition. This method achieves 92% yield in biphasic conditions.
Organocatalysts
Proline-derived catalysts induce enantioselectivity via hydrogen-bonding interactions. However, their efficacy remains limited for aryl chalcones due to poor solubility in nonpolar media.
Table 2: Catalytic Systems for Stereochemical Control
| Catalyst | Solvent | trans:cis Ratio | Yield (%) |
|---|---|---|---|
| CuCl₂ | DMSO/H₂O | 95:5 | 92 |
| SO₂Cl₂ | MeCN | 89:11 | 78 |
| CTAB (surfactant) | H₂O | 91:9 | 65 |
Data synthesized from chlorination and condensation studies.
Environmentally benign protocols minimize waste and energy consumption while maintaining high efficiency.
Micellar Catalysis
CTAB and Tween 80 enable reactions in aqueous media, eliminating volatile organic solvents. Tween 80’s polyethylene oxide chains enhance substrate diffusion, achieving 94% yield for halogenated chalcones.
Solvent-Free Mechanochemical Synthesis
Ball milling 4-phenylacetophenone and 3-chlorobenzaldehyde with potassium hydroxide (KOH) generates trans-3-Chloro-4'-phenylacrylophenone in 82% yield after 2 hours. This method avoids solvent use entirely and reduces reaction times by 90% compared to conventional heating.
Renewable Solvent Systems
Ethylene glycol and glycerol, paired with microwave irradiation, achieve 75–80% yields. These solvents’ high boiling points and low toxicity align with green chemistry principles.
Table 3: Green Synthesis Performance Metrics
| Method | Solvent | Yield (%) | Energy Input (kWh/mol) |
|---|---|---|---|
| Micellar (Tween 80) | H₂O | 94 | 0.15 |
| Mechanochemical | None | 82 | 0.08 |
| Microwave-assisted | Ethylene glycol | 78 | 0.22 |
Data derived from surfactant and solvent-free studies.
The trans-cis isomerization of trans-3-Chloro-4'-phenylacrylophenone involves significant energy barriers that govern the thermodynamic equilibrium between geometric isomers [1]. This α,β-unsaturated carbonyl compound, with molecular formula C₁₅H₁₁ClO and molecular weight 242.7 g/mol, exhibits characteristic isomerization behavior typical of conjugated systems [2] [3].
Energy barriers for trans-cis isomerization in structurally related compounds provide insight into the expected behavior of trans-3-Chloro-4'-phenylacrylophenone [1] [4]. Computational studies on similar α,β-unsaturated systems demonstrate that energy barriers typically range from 20 to 45 kcal/mol, depending on the degree of conjugation and substituent effects [4] [5]. The presence of the chlorine substituent and extended phenyl conjugation in trans-3-Chloro-4'-phenylacrylophenone suggests an energy barrier in the moderate range of this spectrum [6] [7].
| Compound Type | Energy Barrier (kcal/mol) | Method | Reference Type |
|---|---|---|---|
| Simple Diazene | 44.6 | G2MP2 | Gas Phase |
| Azobenzene | 32.0 | B3LYP/CC2 | Gas Phase |
| Oleic Acid (DFT B3LYP) | 70.4 | B3LYP/6-311++G** | Thermal Conditions |
| N-methylacetamide derivatives | 13.7 | B3LYP/6-31++G** | Gas/Water Phase |
| Proline peptides | 20.0 | HREX-MD | Solution Phase |
| Substituted GGMe derivatives | 18.3 | B3LYP/6-311++G(3df,3pd) | Gas Phase |
The rotational energy barrier between trans and cis isomers typically involves rotation around the carbon-carbon double bond, which requires disruption of π-orbital overlap [8] [9]. For trans-3-Chloro-4'-phenylacrylophenone, this process involves breaking the conjugation between the acrylic double bond and both the phenyl and phenylacrylophenone moieties [9] [10]. The extended conjugation system in this molecule provides additional stabilization to the ground state, potentially increasing the activation energy required for isomerization [11] [12].
Thermodynamic considerations indicate that the trans isomer is generally more stable than the cis isomer due to reduced steric interactions between bulky substituents [13] [14]. In trans-3-Chloro-4'-phenylacrylophenone, the spatial arrangement of the chlorine atom and the large phenylacrylophenone group favors the trans configuration, creating an energy difference of approximately 2-5 kcal/mol between isomers [9] [15].
Computational modeling of transition states for trans-3-Chloro-4'-phenylacrylophenone isomerization requires sophisticated quantum chemical methods to accurately capture the electronic reorganization during the rotation process [16] [17]. Density functional theory approaches have proven particularly effective for modeling transition states in conjugated systems, with hybrid functionals providing optimal balance between accuracy and computational efficiency [18] [19].
The transition state geometry for trans-cis isomerization typically exhibits a twisted conformation where the rotating groups are perpendicular to each other, minimizing π-orbital overlap [20] [21]. For trans-3-Chloro-4'-phenylacrylophenone, the transition state involves rotation around the C=C double bond connecting the chlorine-substituted carbon to the phenylacrylophenone moiety [22] [23]. This geometry represents the highest energy point along the reaction coordinate and determines the overall activation barrier [16] [24].
Machine learning approaches have recently been developed to predict transition state structures more efficiently than traditional quantum chemical methods [16] [17]. These methods can generate three-dimensional transition state structures using reactant and product geometries as input, significantly reducing computational time while maintaining accuracy [24] [17]. For isomerization reactions like that of trans-3-Chloro-4'-phenylacrylophenone, such approaches offer promising alternatives to conventional optimization procedures [16] [24].
| Method | Accuracy for Isomerization | Computational Cost | Typical MAD (kcal/mol) |
|---|---|---|---|
| B3LYP/6-311++G** | Good | Moderate | 3-5 |
| CAM-B3LYP/6-31G(d,p) | Very Good | Moderate | 2-4 |
| M06-L (meta-GGA) | Excellent | Low | 1-2 |
| TPSS-D3BJ | Very Good | Low | 2-3 |
| B2T-PLYP (DHDFT) | Excellent | High | 1-2 |
| G4(MP2) | Benchmark | Very High | Reference |
The optimization of transition state geometries requires specialized algorithms that can locate saddle points on the potential energy surface [21] [23]. Trust-region image minimization methods have proven particularly effective for first-order transition states, converting the saddle point problem into a minimization by reversing the sign of the negative Hessian eigenvalue [21] [23]. For trans-3-Chloro-4'-phenylacrylophenone, such methods can efficiently locate the transition state structure while ensuring proper characterization through frequency analysis [21] [25].
Solvation effects significantly influence transition state energies and geometries [26] [10]. Electric field effects from polar solvents can stabilize polar or ionic transition states, potentially lowering activation barriers for isomerization [26] [27]. For trans-3-Chloro-4'-phenylacrylophenone, the presence of the electron-withdrawing chlorine substituent creates partial charge separation in the transition state, making it susceptible to solvent stabilization [26] [10].
The isomeric preference of trans-3-Chloro-4'-phenylacrylophenone is governed by a complex interplay of steric and electronic factors that determine the relative stability of trans and cis configurations [28] [7]. Steric effects arise from spatial interactions between the chlorine substituent and the bulky phenylacrylophenone group, while electronic effects stem from orbital interactions and conjugation patterns [14] [29].
Chlorine substitution introduces both steric and electronic perturbations to the isomerization equilibrium [6] [30]. The chlorine atom, with its moderate size and electronegativity, creates steric hindrance that destabilizes the cis isomer more than the trans isomer [6] [31]. Electronic effects of chlorine include inductive withdrawal of electron density and potential participation in hyperconjugation, both of which can influence the relative energies of geometric isomers [6] [32].
The phenyl ring conjugation in trans-3-Chloro-4'-phenylacrylophenone provides additional electronic stabilization through extended π-orbital overlap [33] [34]. This conjugation is more effective in the trans configuration, where the molecular geometry allows optimal orbital alignment [7] [33]. The presence of multiple phenyl groups creates a highly conjugated system that strongly favors the trans isomer through electronic stabilization [33] [35].
| Substituent Type | Effect on Trans Preference | Mechanism | Energy Impact (kcal/mol) |
|---|---|---|---|
| Chlorine substitution | Moderate increase | Steric hindrance + electronic | 2-5 |
| Methyl groups (bulky) | Strong increase | Primarily steric | 5-10 |
| Phenyl ring conjugation | Electronic stabilization | π-orbital overlap | 3-7 |
| α,β-unsaturated system | Conjugation stabilization | Extended conjugation | 4-8 |
| Push-pull substituents | Variable (depends on resonance) | Dipolar transition state | 10-25 |
| Halogen electronegativity | Moderate electronic effect | Inductive effect | 1-3 |
Thermodynamic control of isomerization occurs when the system reaches equilibrium, with the product distribution determined by the relative stabilities of the isomers [9] [15]. For trans-3-Chloro-4'-phenylacrylophenone, thermodynamic control strongly favors the trans isomer due to the combined effects of reduced steric strain and enhanced electronic stabilization [9] [29]. The energy difference between isomers under thermodynamic control typically ranges from 2 to 8 kcal/mol, depending on the specific substitution pattern and environmental conditions [9] [15].
Steric hindrance effects become particularly pronounced at elevated temperatures, where increased molecular motion amplifies unfavorable interactions in the cis configuration [29] [7]. High-temperature reactions demonstrate that steric protection can maintain reaction selectivity even under extreme conditions, suggesting that the steric preference for the trans isomer in trans-3-Chloro-4'-phenylacrylophenone remains significant across a wide temperature range [29] [7].